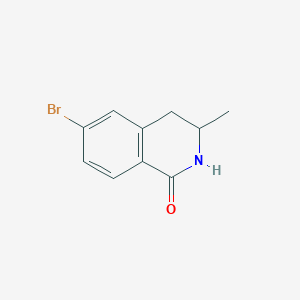

4-Bromo-2-fluoro-6-methylbenzamide

Descripción general

Descripción

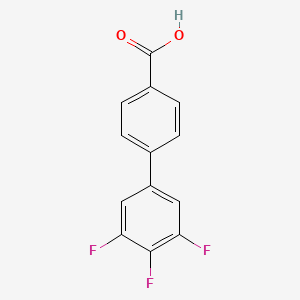

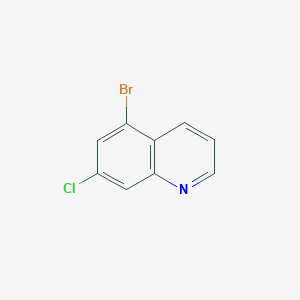

4-Bromo-2-fluoro-6-methylbenzamide is a chemical compound with the CAS Number: 1242156-51-9 . It has a molecular weight of 232.05 and is typically stored at room temperature . It is used as an intermediate in the synthesis of MDV 3100 , an androgen-receptor antagonist .

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-6-methylbenzamide involves a reaction with potassium carbonate, tricyclohexylphosphine, and tris (dibenzylideneacetone)dipalladium (0) chloroform complex . The reaction mixture is stirred under reflux in an inert (nitrogen) environment for about 24 hours . The reaction mixture is then cooled and treated with 10% aqueous ammonium hydroxide and ethyl acetate .Molecular Structure Analysis

The InChI code for 4-Bromo-2-fluoro-6-methylbenzamide is 1S/C8H7BrFNO/c1-4-2-5 (9)3-6 (10)7 (4)8 (11)12/h2-3H,1H3, (H2,11,12) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the molecule .Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-6-methylbenzamide is a solid at room temperature . It has a molecular weight of 232.05 .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications Research on compounds related to 4-Bromo-2-fluoro-6-methylbenzamide, such as fluorobenzamides containing thiazole and thiazolidine, has shown promising antimicrobial applications. These compounds, synthesized through microwave-induced methods, exhibited significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group was crucial for enhancing antimicrobial effectiveness. This suggests potential applications of 4-Bromo-2-fluoro-6-methylbenzamide derivatives in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Radiopharmaceutical Development Another area of application is in the development of radioligands for positron emission tomography (PET) imaging. Studies involving similar fluorobenzamide structures have focused on creating new PET ligands for imaging various receptors in the brain, such as serotonin and metabotropic glutamate receptors. These efforts aim to provide tools for better understanding brain function and diagnosing neurological disorders (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

Safety And Hazards

The safety information for 4-Bromo-2-fluoro-6-methylbenzamide indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Relevant Papers One relevant paper is “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” published in the Journal of Chemical Crystallography . The paper describes the synthesis and structure of a novel ortho-fluoroazobenzene .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOBPZLSYVGZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-6-methylbenzamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1525994.png)

![3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B1525999.png)

![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)

![(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid](/img/structure/B1526005.png)

![2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone](/img/structure/B1526006.png)